molecular formula C11H12ClNO3S B5109977 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B5109977
M. Wt: 273.74 g/mol
InChI Key: WOBGMWQXUFMIBY-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a 4-chloro-substituted aromatic ring and a tetrahydrothiophene sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) attached to the amide nitrogen. This compound is synthesized via reactions involving thiourea intermediates or isothiocyanate precursors, as demonstrated in the preparation of analogous N-amidoalkylated thioureas and oxadiazines . Crystallographic studies of related benzamides reveal C-H/O hydrogen bonds and C-H/π interactions, which stabilize the molecular packing .

Properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBGMWQXUFMIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or other reduced forms.

    Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzamide core.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. One notable target is the G protein-gated inwardly-rectifying potassium (GIRK) channels . The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. This mechanism is particularly relevant in the context of neurological and cardiovascular research .

Comparison with Similar Compounds

Key Observations:

  • Substituent Influence on Activity: The tetrahydrothiophene sulfone group enhances hydrogen-bonding capacity compared to non-sulfonated analogs (e.g., 4-chloro-N-(hydroxymethyl)benzamide) .
  • Biological Activity : DS2 demonstrates GABA receptor modulation due to its imidazopyridine-thienyl group, whereas the target compound lacks reported activity, suggesting substituent-dependent pharmacological profiles .

Crystallographic and Physicochemical Properties

  • Crystal Packing : The target compound’s analogs exhibit C-H/O hydrogen bonds (e.g., para-chlorobenzoic acid H-bonding with amide O) and C-Cl/π interactions (3.82 Å spacing), enhancing lattice stability .
  • Solubility : Sulfone-containing derivatives (e.g., tetrahydrothiophene sulfone) show higher aqueous solubility compared to lipophilic variants like hexyloxy-substituted benzamides .

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